molecular formula C16H19ClN2O3S B2930383 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide CAS No. 1286721-89-8

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No.: B2930383
CAS No.: 1286721-89-8
M. Wt: 354.85
InChI Key: AZPJUIXHKLXWHL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a high-purity chemical compound intended for research and development applications. This methanesulfonamide derivative features a 2-chlorophenyl group and a pyridin-4-ylmethyl moiety, a structural motif found in compounds investigated for various biological activities. Research into structurally similar sulfonamide and nitrogen-containing heterocyclic compounds suggests potential value in medicinal chemistry for the development of enzyme inhibitors or receptor modulators . The presence of the chlorophenyl and pyridine groups in a single molecule makes it a versatile building block for further chemical synthesis and exploration of structure-activity relationships (SAR) in drug discovery projects . This product is provided for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-4-2-3-5-16(15)17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPJUIXHKLXWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes:

  • Formation of the Methanesulfonamide Core:

    • Starting with methanesulfonyl chloride, it reacts with an amine to form the methanesulfonamide core.
    • Reaction conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures.
  • Attachment of the Pyridinylmethyl Group:

    • The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.
    • Reaction conditions: This step often requires a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl chain can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include primary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in treating diseases due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s core structure shares similarities with other methanesulfonamide derivatives, but key substituent variations dictate its physicochemical and biological properties. Below is a comparative analysis:

Compound Key Substituents Structural Differences Biological Implications
Target Compound - 2-Chlorophenyl
- N-(2-Methoxyethyl)-N-(pyridin-4-ylmethyl)
Reference structure Potential PXR/P-gp modulation; solubility enhanced by 2-methoxyethyl
C2BA-4 (1-(2-Chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide) - 2-Chlorophenyl
- N-1H-Benzimidazol-5-yl
Benzimidazole replaces pyridinyl and methoxyethyl Strong hPXR agonist; induces P-gp expression
1-(4-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide (CAS 953207-56-2) - 4-Chlorophenyl
- N-(1-Methylpiperidin-4-yl)methyl
Chlorine at para position; piperidine substituent Altered steric/electronic effects; potential CNS activity due to piperidine
1-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide (CAS 1795295-99-6) - 2-Chlorophenyl
- N-2-(Furan-2-yl)-2-methoxyethyl
Furan replaces pyridine Reduced basicity; altered metabolic stability
Nitroimidazole-Containing Methanesulfonamides (e.g., Compound 13 in ) - Nitroimidazole
- Dihydroxypropyl substituent
Nitroimidazole core absent in target compound Radiosensitizing activity; targets hypoxic tumor cells

Physicochemical Properties

  • Molecular Weight & Solubility : The target compound (MW ≈ 329.8) is lighter than analogs like CAS 954001-18-4 (MW ≈ 415.3, with pyrrolidine-phenethyl group) , likely improving solubility. The 2-methoxyethyl group enhances hydrophilicity compared to benzimidazole or furan-containing derivatives .
  • Lipophilicity (LogP) : Pyridin-4-ylmethyl and 2-methoxyethyl substituents balance lipophilicity (estimated LogP ≈ 2.5–3.0), whereas benzimidazole analogs (e.g., C2BA-4) are more lipophilic (LogP > 4), reducing aqueous solubility .

Biological Activity

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C13H16ClN3O2S
  • Molecular Weight : 303.80 g/mol
  • IUPAC Name : this compound

The presence of the 2-chlorophenyl and pyridine moieties suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyridine rings have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar sulfonamide compounds on breast cancer cell lines (MCF-7). The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Compounds with similar structural features have been found to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

The anti-inflammatory activity may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in the regulation of immune responses .

Antimicrobial Activity

There is emerging evidence that sulfonamide derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

Research Findings

A study reported that related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Binding Affinity Studies

Binding affinity studies using molecular docking simulations indicate that this compound may effectively bind to various biological targets, including kinases involved in cancer progression. The binding free energy calculations reveal favorable interactions, suggesting a promising therapeutic profile .

Biological Activity Effect Reference
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialEffective against Gram-positive bacteria

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